molecular formula C6H10ClF3O2S B2534226 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride CAS No. 1780669-38-6

4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride

Cat. No.: B2534226
CAS No.: 1780669-38-6
M. Wt: 238.65
InChI Key: RXZFJNRATDWBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H12ClF3O2S and a molecular weight of 238.66 g/mol . It is characterized by the presence of trifluoromethyl groups and a sulfonyl chloride functional group, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions include:

    Temperature: Typically around 0-5°C initially, then gradually increased to room temperature.

    Solvent: Anhydrous dichloromethane (CH2Cl2) is commonly used as the solvent.

    Reaction Time: The reaction is allowed to proceed for several hours until completion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents.

Scientific Research Applications

4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride is utilized in various scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to introduce trifluoromethyl groups, which can enhance the metabolic stability and bioavailability of drugs.

    Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The trifluoromethyl groups can influence the electronic properties of the molecule, making it a valuable intermediate in the synthesis of compounds with specific electronic characteristics.

Comparison with Similar Compounds

4,4,4-Trifluoro-2,2-dimethylbutane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and trifluoromethyl-containing compounds:

    Trifluoromethanesulfonyl chloride: Similar in reactivity but differs in the structure and size of the alkyl group.

    4,4,4-Trifluorobutane-1-sulfonyl chloride: Lacks the additional methyl groups, leading to different steric and electronic properties.

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains both trifluoromethyl and trifluoroethyl groups, used in different synthetic applications.

These comparisons highlight the unique combination of trifluoromethyl and sulfonyl chloride functionalities in this compound, making it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

4,4,4-trifluoro-2,2-dimethylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClF3O2S/c1-5(2,3-6(8,9)10)4-13(7,11)12/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZFJNRATDWBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.